An In-depth Technical Guide to PC-PEG11-Azide: A Photocleavable Linker for Advanced Bioconjugation and Drug Delivery
An In-depth Technical Guide to PC-PEG11-Azide: A Photocleavable Linker for Advanced Bioconjugation and Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
PC-PEG11-Azide is a sophisticated chemical tool designed for advanced applications in bioconjugation, drug delivery, and proteomics. It is a heterobifunctional linker that combines three key features: a photocleavable (PC) moiety, a hydrophilic 11-unit polyethylene glycol (PEG) spacer, and a terminal azide group. This unique combination allows for the light-controlled release of conjugated molecules, enhanced solubility and biocompatibility, and versatile attachment through "click chemistry."
The photocleavable component, typically based on a nitrobenzyl group, provides spatiotemporal control over the release of a payload, making it an invaluable asset in targeted drug delivery and the study of dynamic biological processes.[1][2] The PEG spacer enhances the pharmacokinetic properties of conjugated molecules by increasing their hydrophilicity and reducing immunogenicity.[3] The azide functionality enables highly efficient and specific conjugation to alkyne-modified molecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, two of the most robust and widely used click chemistry reactions.[4][5]
This technical guide provides a comprehensive overview of PC-PEG11-Azide, including its chemical properties, detailed experimental protocols for its use, and a summary of relevant quantitative data to aid researchers in its effective application.
Chemical Properties and Variants
PC-PEG11-Azide is a general designation for a molecule with a photocleavable core, an 11-unit PEG chain, and a terminal azide. Several variants are commercially available, with the most common being PC-Azido-PEG11-NHS carbonate ester . This variant includes an N-hydroxysuccinimide (NHS) ester, which allows for the straightforward conjugation to primary amines on proteins, peptides, and other biomolecules.
Table 1: Physicochemical Properties of a Representative PC-PEG11-Azide Variant (PC Azido-PEG11-NHS carbonate ester)
| Property | Value | Reference |
| Molecular Formula | C42H68N6O21 | |
| Molecular Weight | 993.03 g/mol | |
| Purity | Typically >90% | |
| Storage | -20°C, protected from light | |
| Solubility | Soluble in DMSO, DMF |
Key Applications
The unique properties of PC-PEG11-Azide make it suitable for a range of advanced applications:
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Photocontrolled Drug Delivery: The photocleavable linker allows for the precise release of a therapeutic agent at a specific site and time upon light irradiation, minimizing off-target effects.
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PROTAC Development: As a PROTAC linker, it can be used to synthesize molecules that induce the degradation of specific target proteins, with the photocleavable feature offering an additional layer of control over the degradation process.
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Bioconjugation and Proteomics: The azide group allows for the efficient and specific labeling of alkyne-modified biomolecules for applications in proteomics, imaging, and diagnostics.
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Surface Functionalization: Immobilization of biomolecules onto surfaces with the ability to release them on demand using a light trigger.
Experimental Protocols
General Protocol for Bioconjugation using PC-Azido-PEG11-NHS Carbonate Ester
This protocol describes the conjugation of a primary amine-containing biomolecule (e.g., a protein) to the NHS ester of PC-Azido-PEG11-NHS carbonate ester.
Materials:
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PC-Azido-PEG11-NHS carbonate ester
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Amine-containing biomolecule in a suitable buffer (e.g., PBS pH 7.4)
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Anhydrous DMSO
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Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
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Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Reagents:
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Dissolve the PC-Azido-PEG11-NHS carbonate ester in anhydrous DMSO to a stock concentration of 10 mM.
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Prepare the amine-containing biomolecule in a reaction buffer free of primary amines (e.g., PBS).
-
-
Conjugation Reaction:
-
Add a 5-20 fold molar excess of the dissolved PC-Azido-PEG11-NHS carbonate ester to the biomolecule solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.
-
-
Quenching:
-
Add a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM to quench any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
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Remove excess, unreacted linker and byproducts by size-exclusion chromatography or dialysis.
-
-
Characterization:
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Confirm the successful conjugation and determine the degree of labeling using techniques such as mass spectrometry (MALDI-TOF or ESI-MS) or SDS-PAGE analysis.
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General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "clicking" of the azide-functionalized biomolecule to an alkyne-containing molecule.
Materials:
-
Azide-functionalized biomolecule
-
Alkyne-containing molecule
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Copper(II) sulfate (CuSO4)
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Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of CuSO4 (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water, freshly prepared), and the copper ligand (e.g., 50 mM THPTA in water).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-functionalized biomolecule and a 1.5 to 5-fold molar excess of the alkyne-containing molecule in the reaction buffer.
-
Add the copper ligand to the reaction mixture.
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Add CuSO4 to the mixture.
-
Initiate the reaction by adding sodium ascorbate.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours.
-
-
Purification:
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Purify the resulting conjugate using appropriate chromatography techniques (e.g., size-exclusion, affinity chromatography).
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General Protocol for Quantification of Photocleavage Efficiency
This protocol describes a general method to determine the efficiency of photocleavage using HPLC analysis.
Materials:
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PC-PEG11-Azide conjugated molecule
-
Appropriate solvent (e.g., aqueous buffer, methanol)
-
UV lamp with a specific wavelength (typically ~365 nm)
-
HPLC system with a suitable column and detector
-
Quartz cuvette
Procedure:
-
Sample Preparation:
-
Prepare a solution of the photocleavable conjugate at a known concentration in the chosen solvent.
-
-
Initial Analysis (t=0):
-
Inject an aliquot of the solution into the HPLC system to obtain an initial chromatogram. Record the peak area of the intact conjugate.
-
-
Photolysis:
-
Place the solution in a quartz cuvette and irradiate with a UV lamp at the appropriate wavelength.
-
-
Time-course Analysis:
-
At regular time intervals, withdraw an aliquot of the irradiated solution and inject it into the HPLC system.
-
Monitor the decrease in the peak area of the starting material and the increase in the peak area(s) of the cleavage products.
-
-
Data Analysis:
-
Calculate the percentage of cleavage at each time point by comparing the peak area of the intact conjugate to the initial peak area. The cleavage yield can be determined from these measurements.
-
Quantitative Data
Table 2: Comparative Performance of Common Photocleavable Linker Types
| Linker Type | Specific Derivative | Wavelength (nm) | Quantum Yield (Φ) | Reference |
| o-Nitrobenzyl (ONB) | Standard o-Nitrobenzyl | ~340-365 | 0.49–0.63 | |
| Veratryl-based (di-alkoxy ONB) | 365 | - | ||
| α-methyl-ONB | 365 | - | ||
| Coumarin | 7-(diethylamino)coumarin-4-yl)methyl | 400-450 | 0.25 |
Note: The quantum yield (Φ) represents the number of molecules cleaved per photon absorbed. Higher values indicate greater cleavage efficiency. The specific performance of PC-PEG11-Azide may vary and should be experimentally determined.
Visualizing Workflows and Pathways
Experimental Workflow for PROTAC Synthesis
The following diagram illustrates a typical workflow for the synthesis of a PROTAC using PC-Azido-PEG11-NHS carbonate ester.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
